3,3-Dimethylglutarimide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethylpiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2)3-5(9)8-6(10)4-7/h3-4H2,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJCWMGBRDBPDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074454 | |
| Record name | 3,3-Dimethylglutarimide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-40-6 | |
| Record name | 4,4-Dimethyl-2,6-piperidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,3-Dimethylglutarimide | |
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| Record name | 1123-40-6 | |
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| Record name | 3,3-Dimethylglutarimide | |
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| Record name | 4,4-dimethylpiperidine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 3,3-DIMETHYLGLUTARIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Chemical Transformations of 3,3 Dimethylglutarimide
Established Synthetic Pathways for 3,3-Dimethylglutarimide
The synthesis of this compound, also known as 4,4-dimethylpiperidine-2,6-dione, can be achieved through several established routes, ranging from classical organic reactions to more specialized techniques.
Classical Organic Synthesis Routes
Historically, the synthesis of this compound relies on the formation of its precursor, 3,3-dimethylglutaric acid. This dicarboxylic acid can then be converted to the corresponding imide.
One common pathway to 3,3-dimethylglutaric acid involves the oxidation of dimedone (5,5-dimethyl-1,3-cyclohexanedione). google.comgoogle.com Oxidation can be carried out using reagents such as sodium hypochlorite (B82951) or hydrogen peroxide. google.comgoogle.com Another approach starts from isophorone, which can be treated with hydrogen peroxide in the presence of a strong acid, like sulfuric acid, to yield 3,3-dimethylglutaric acid. google.com
Once the precursor, 3,3-dimethylglutaric anhydride (B1165640), is obtained, it can be converted to this compound. A frequently cited method involves the reaction of 3,3-dimethylglutaric anhydride with a source of ammonia, leading to the formation of the imide ring with a reported yield of around 71%. lookchem.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1123-40-6 |
| Molecular Formula | C7H11NO2 |
| Molecular Weight | 141.17 g/mol |
| Appearance | White to white-grey crystalline powder |
| Melting Point | 144-146 °C |
| Boiling Point | 268 °C at 760 mmHg |
| Water Solubility | Soluble |
Data sourced from multiple references. lookchem.comchemicalbook.comsigmaaldrich.comscbt.com
Specialized Techniques for Imide Formation
Beyond the classical routes, specialized methods for imide formation can be applied to enhance efficiency and yield. Chemical imidization is a technique used in polymer synthesis that can be adapted for small molecules. researchgate.net This process typically involves the cyclization of a polyamic acid precursor using chemical dehydrating agents, and similar principles can be applied to the synthesis of cyclic imides like this compound from the corresponding dicarboxylic acid and an amine source under milder conditions than thermal cyclization.
Reactivity and Mechanistic Studies of this compound
The chemical behavior of this compound is characterized by the reactivity of its imide functionality and influenced by the steric hindrance imposed by the gem-dimethyl group.
Reactions with Organometallic Reagents and Nucleophiles
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that readily react with carbonyl compounds. libretexts.orglibretexts.org Due to the polar carbon-metal bond, the organic group acts as a carbanion. libretexts.orgmsu.edu When reacting with an imide like this compound, the nucleophilic carbon of the organometallic reagent will attack one of the electrophilic carbonyl carbons. libretexts.org
The reaction with Grignard reagents can proceed via nucleophilic acyl substitution. youtube.com The initial attack forms a tetrahedral intermediate. youtube.com Subsequent collapse of this intermediate can lead to ring-opening or further reactions. With excess Grignard reagent, it's possible for a second equivalent to add to the resulting ketone intermediate, ultimately forming a tertiary alcohol after workup. youtube.com The use of less reactive organometallics, like lithium dialkylcuprates (Gilman reagents), can sometimes allow for a single addition to yield a ketone product without proceeding to the alcohol. youtube.com
The imide also serves as a reactant for the synthesis of more complex molecules. It is used in the preparation of various compounds, including spiro-piperidine inhibitors, selective antagonists of the α1d adrenergic receptor, and in ruthenium-catalyzed stereoselective additions to alkynes. sigmaaldrich.comsigmaaldrich.com These transformations inherently involve nucleophilic attack on the imide carbonyls or reactions involving the N-H bond.
Investigation of Tautomeric Equilibria and Regioselectivity
Tautomerism, the process of proton transfer between two atoms within the same molecule, is a relevant concept for this compound. semanticscholar.orgmdpi.com Imides can potentially exist in equilibrium between the amide (keto) form and the imidol (enol) form. This amide-imidol tautomerism involves the migration of the proton from the nitrogen atom to one of the carbonyl oxygen atoms, creating a hydroxyl group and a carbon-nitrogen double bond (C=N).
The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. researchgate.net While the amide form is generally predominant for simple cyclic imides in most conditions, the presence of the imidol tautomer can be significant in certain chemical reactions. Spectroscopic techniques like NMR are crucial for studying these equilibria, as distinct signals for each tautomer may be observed if the rate of interconversion is slow on the NMR timescale. semanticscholar.orgmdpi.com
In terms of regioselectivity, this compound is a symmetrical molecule, making its two carbonyl groups chemically equivalent. Therefore, a nucleophilic attack will occur at either carbonyl carbon with equal probability. Regioselectivity would become a critical consideration if the ring were unsymmetrically substituted.
Influence of Steric Effects on Chemical Reactions (e.g., Thorpe-Ingold Effect)
The presence of the gem-dimethyl group at the C3 position of the glutarimide (B196013) ring is a textbook example of the Thorpe-Ingold effect, also known as the gem-dimethyl effect. chem-station.comresearchgate.net This effect describes the acceleration of intramolecular ring-closing reactions due to steric hindrance. wikipedia.org
The two methyl groups increase the steric bulk on the carbon atom, which compresses the internal bond angle between the reacting chains. chem-station.comnih.gov This pre-organizes the molecule into a conformation that is more favorable for cyclization, bringing the reactive ends closer together and thereby increasing the rate of the intramolecular reaction. chem-station.comnih.gov This kinetic effect is a key factor in the efficient synthesis of the six-membered ring of this compound from its acyclic precursor, 3,3-dimethylglutaric acid or its derivatives. The Thorpe-Ingold effect can also have a thermodynamic contribution by relieving some steric strain in the cyclic product compared to the acyclic precursor. wikipedia.org The steric hindrance from the gem-dimethyl groups can also influence the accessibility of the carbonyl groups to incoming nucleophiles, potentially slowing down intermolecular reactions compared to less substituted analogs. researchgate.net
Derivatization Strategies Utilizing this compound
This compound serves as a versatile scaffold in synthetic organic chemistry, amenable to various derivatization strategies. These modifications can be broadly categorized into substitutions at the nitrogen atom of the imide functionality and transformations involving the glutarimide ring itself. Such derivatizations are crucial for modulating the physicochemical properties and biological activities of the resulting molecules.
Synthesis of N-Substituted this compound Derivatives
The most common derivatization of this compound involves the substitution of the hydrogen atom on the imide nitrogen with a variety of alkyl or aryl groups. This transformation is typically achieved through the reaction of 3,3-dimethylglutaric anhydride with a primary amine (R-NH₂). The reaction proceeds in two stages: the initial nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride leads to the ring-opening of the anhydride and the formation of an intermediate N-substituted amic acid. Subsequent heating of this intermediate induces cyclization via dehydration to yield the final N-substituted this compound. researchgate.netchemguide.co.uk
The general reaction scheme is as follows:
Step 1: Amine addition and ring opening
3,3-Dimethylglutaric Anhydride + R-NH₂ → N-Substituted 3,3-Dimethylglutaramide
Step 2: Cyclization via dehydration
N-Substituted 3,3-Dimethylglutaramide --(Heat)--> N-Substituted this compound + H₂O
This methodology is a well-established route for the synthesis of a wide array of N-substituted imides. libretexts.orggoogle.com The reaction conditions can be modified, for instance by using a dehydrating agent in the second step to facilitate the cyclization. The nature of the "R" group from the primary amine can be varied extensively, allowing for the introduction of diverse functionalities.
| R-Group of Primary Amine | Resulting N-Substituted Derivative | Reaction Notes |
| Alkyl (e.g., methyl, ethyl) | N-Alkyl-3,3-dimethylglutarimide | Generally proceeds with heating. |
| Aryl (e.g., phenyl) | N-Aryl-3,3-dimethylglutarimide | A common method for synthesizing N-aryl imides. researchgate.net |
| Substituted Aryl | N-(Substituted aryl)-3,3-dimethylglutarimide | Allows for the introduction of various electronic and steric properties. |
Modification of the Glutarimide Ring System
Beyond N-substitution, the glutarimide ring of this compound can undergo several chemical transformations, altering the core heterocyclic structure. These modifications can include ring-opening reactions and the formation of spirocyclic systems.
One significant modification is the ring-opening of the glutarimide ring. For instance, N-acyl glutarimides can undergo a selective C-N bond cleavage through a lithium hydroxide-promoted hydrolysis. nih.gov This reaction is initiated by the opening of the glutarimide ring, followed by the cleavage of the C-N bond, resulting in the formation of primary amides. nih.gov This selective transformation highlights the reactivity of the imide functionality towards nucleophilic attack under specific conditions.
Another strategy to modify the glutarimide ring system involves its use in multicomponent reactions to construct more complex molecular architectures. For example, the closely related 3,3-dimethylsuccinic anhydride can participate in the Castagnoli-Cushman reaction. nih.gov This reaction, involving an anhydride, an imine, and a catalyst, leads to the formation of lactams with a high degree of stereocontrol. nih.gov While this example uses a succinimide (B58015) precursor, the principle can be extended to glutarimide derivatives, suggesting a pathway for creating novel heterocyclic systems fused to the this compound core.
The synthesis of spirocyclic compounds represents another avenue for modifying the glutarimide ring. Although specific examples starting from this compound are not prevalent in the provided search results, the general strategies for synthesizing spiro compounds often involve the reaction of a cyclic ketone or dione (B5365651) with other reagents. beilstein-journals.orgrsc.orgnih.gov By analogy, it is conceivable that the methylene (B1212753) carbons of the this compound ring could be functionalized and subsequently participate in cyclization reactions to form spirocyclic derivatives.
| Modification Type | Reagents/Conditions | Resulting Structure |
| Ring Opening | LiOH | Primary Amide |
| Castagnoli-Cushman Reaction (by analogy) | Imine, Catalyst | Fused Lactam System |
| Spirocyclization (hypothetical) | Various, involving functionalization of the ring | Spiro-3,3-dimethylglutarimide derivatives |
Coordination Chemistry and Metallobiological Interactions of 3,3 Dimethylglutarimide
Complex Formation with Metal Ions
The interaction between 3,3-dimethylglutarimide and several metal ions in aqueous solutions has been quantitatively assessed through potentiometric methods. This technique allows for the determination of the stability of the formed complexes.
Potentiometric Determination of Stability Constants
The stability constants for the formation of complexes between this compound and a range of divalent and monovalent metal ions have been investigated. A key study utilized a potentiometric method to determine the acid dissociation constants of the ligand (L) and the stability constants for its 1:1 complexes with Copper(II), Nickel(II), Zinc(II), Mercury(II), Beryllium(II), and Silver(I). researchgate.net These determinations were carried out in an aqueous solution at a constant temperature of 25.0°C and an ionic strength of 0.1 M (KNO₃). researchgate.net Potentiometric titration is a widely used and reliable electroanalytical technique for determining stability constants, providing fundamental data to understand the behavior of ligands and their interactions with metal ions in solution. frontiersin.orgresearchgate.net
Interactive Table: Metal Ions Studied for Complexation with this compound Below is a summary of the metal ions for which stability constants with this compound have been determined potentiometrically.
| Metal Ion | Method of Determination | Temperature | Ionic Strength |
| Copper(II) (Cu²⁺) | Potentiometry | 25.0°C | 0.1 M (KNO₃) |
| Nickel(II) (Ni²⁺) | Potentiometry | 25.0°C | 0.1 M (KNO₃) |
| Zinc(II) (Zn²⁺) | Potentiometry | 25.0°C | 0.1 M (KNO₃) |
| Mercury(II) (Hg²⁺) | Potentiometry | 25.0°C | 0.1 M (KNO₃) |
| Beryllium(II) (Be²⁺) | Potentiometry | 25.0°C | 0.1 M (KNO₃) |
| Silver(I) (Ag⁺) | Potentiometry | 25.0°C | 0.1 M (KNO₃) |
Stoichiometry of Metal-3,3-Dimethylglutarimidate Complexes
Investigations into the complex formation have also revealed the stoichiometry of the resulting metal-ligand species. While several metals form 1:1 complexes (ML), certain ions have been shown to coordinate with two ligand molecules. researchgate.net
Specifically, potentiometric studies have demonstrated that silver(I) and mercury(II) ions form two distinct types of complexes, ML and ML₂, in a stepwise fashion. researchgate.net For the ML₂ complexes of both silver and mercury, it has been suggested that a linear N-M-N bond is formed, where the metal ion is coordinated between the deprotonated nitrogen atoms of two separate glutarimide (B196013) rings. researchgate.net The formation of 1:1 complexes was observed for Cu(II), Ni(II), Zn(II), and Be(II). researchgate.net
Structural Characterization of Metal-3,3-Dimethylglutarimidate Complexes
The precise three-dimensional arrangement of atoms and the nature of the bonding within metal-3,3-dimethylglutarimidate complexes are crucial for understanding their properties. This is typically achieved through techniques like X-ray crystallography and various spectroscopic methods.
Spectroscopic Probes of Metal-Ligand Bonding
Spectroscopic techniques, particularly vibrational spectroscopy (such as Infrared and Raman spectroscopy), are powerful tools for probing the nature of metal-ligand bonds in coordination complexes. mdpi.commdpi.com Changes in the vibrational frequencies of the ligand upon coordination to a metal ion can provide evidence of bond formation and indicate the coordination sites. Despite the utility of these methods, detailed vibrational spectroscopic analyses specifically characterizing the metal-ligand bonding in 3,3-dimethylglutarimidate complexes are not extensively detailed in the available scientific literature.
Biological Significance of Metal-3,3-Dimethylglutarimidate Interactions
The interest in this compound and its metal complexes is partly driven by its potential biological relevance. The structural characteristics of the glutarimide moiety bear a remarkable resemblance to those of uracil (B121893) and thymine (B56734), which are fundamental components of nucleic acids. researchgate.net
This structural and physicochemical similarity suggests that glutarimide-containing compounds may interact with biological systems in a manner analogous to these nucleosides. researchgate.net It is proposed that they might engage with specific receptors involved in the transport of uracil and thymine across biological membranes. researchgate.net This capability could be significant for the cellular uptake and potential pharmacological action of these compounds. The coordination of metal ions to the this compound ligand could modulate such biological interactions, potentially leading to new therapeutic applications.
Chelation Effects in Biological Systems
The interaction of this compound with various metal ions has been investigated, revealing its capacity to form stable complexes. The formation of these complexes is a key aspect of its potential role in biological systems, as metal ions are crucial for a multitude of physiological processes.
The binding of this compound to metal ions occurs through the deprotonated imido nitrogen atom of the glutarimide ring. tandfonline.com Potentiometric studies have been conducted to determine the acid dissociation constant (pKa) of the ligand and the stability constants of its complexes with several divalent and monovalent metal ions. The pKa value for the imido proton of this compound was determined to be 10.64, which is slightly more basic than that of unsubstituted glutarimide (pKa = 10.07). tandfonline.com This increased basicity is attributed to the electron-donating effect of the two methyl groups at the 3-position. tandfonline.com
Studies have shown that this compound forms 1:1 (metal to ligand) complexes with Cu(II), Ni(II), Zn(II), Hg(II), Be(II), and Ag(I). researchgate.net Furthermore, with silver(I) and mercury(II) ions, it can form both 1:1 (ML) and 1:2 (ML2) complexes in a stepwise manner. tandfonline.comresearchgate.net In the 1:2 complexes with Ag(I) and Hg(II), it is suggested that a linear N-M-N bond is formed, with the metal ion coordinated to the deprotonated nitrogen atoms of two glutarimide rings. researchgate.net
The stability of these metal complexes varies depending on the metal ion. The table below summarizes the stability constants (log K) for the formation of 1:1 complexes between this compound and various metal ions in an aqueous solution at 25.0°C and an ionic strength of 0.1 M (KNO3). researchgate.net
| Metal Ion | Log K₁ (ML) | Log K₂ (ML₂) |
| Cu(II) | 4.55 | - |
| Ni(II) | 3.10 | - |
| Zn(II) | 3.21 | - |
| Hg(II) | 7.60 | 7.00 |
| Be(II) | 4.25 | - |
| Ag(I) | 3.96 | 4.34 |
This table is based on data from "Interaction of metal ions with this compound". researchgate.net
The formation of these chelate complexes can have significant implications in biological systems. Chelation can influence the transport of metal ions across biological membranes and can either facilitate or hinder their biological activity. researchgate.net
Resemblance to Nucleotide Base Interactions
The structural and physicochemical properties of the glutarimide ring in this compound bear a notable resemblance to those of the pyrimidine (B1678525) bases uracil and thymine found in nucleic acids. researchgate.net This similarity is a key factor in its biological interactions, as it can potentially mimic these nucleobases and interact with their corresponding biological targets. researchgate.net
The hydrogen bonding capabilities of this compound are central to this resemblance. The imide group (-C(O)-NH-C(O)-) possesses both a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the carbonyl oxygen atoms). guidechem.com This arrangement allows it to form specific hydrogen bonding patterns that are analogous to the base pairing observed in DNA and RNA.
For instance, cocrystallization of this compound with the antibiotic trimethoprim (B1683648) has demonstrated the formation of a heterodimer held together by three neighboring hydrogen bonds. nih.gov This interaction involves one central N-H···N bond and two N-H···O bonds, creating an ADA/DAD (A = acceptor, D = donor) hydrogen bonding pattern. nih.gov This pattern is similar to that observed in cocrystals of trimethoprim with barbituric acid and its derivatives, which are also known to mimic nucleotide base pairing. nih.gov
The ability to form such specific, multi-point hydrogen bonds is a critical feature of nucleotide base recognition. The structural similarity and comparable hydrogen bonding capacity suggest that this compound could interact with receptors and enzymes that are involved in the transport and metabolism of uracil and thymine. researchgate.net This mimicry of nucleotide bases is a significant aspect of its potential pharmacological and biological effects.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Elucidation of Key Structural Features for Biological Activity
The biological activity of compounds incorporating the 3,3-dimethylglutarimide ring is largely defined by its role within a larger pharmacophore, typically consisting of an arylpiperazine unit, a flexible alkyl linker, and the terminal imide group. SAR studies have dissected the contribution of each component, revealing key features of the this compound moiety that are critical for activity.
A pivotal area of research has been in the development of analogues of buspirone, a well-known anxiolytic agent that acts as a 5-HT1A receptor agonist. In these structures, the this compound group is part of a spirocyclic imide system. However, studies on non-spiro analogues have also shed light on the importance of the imide structure. For instance, a systematic study of buspirone analogues explored modifications in the aryl group, the alkyl chain, and the terminal imide. nih.govnih.gov This research led to the development of 4,4-dimethyl-1-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-2,6-piperidinedione (BMY 13805), a compound that incorporates the this compound moiety. This analogue was found to be equipotent with buspirone in its anxiolytic activity, highlighting that the this compound ring is a highly effective surrogate for the spiro-imide group found in buspirone. nih.gov
The key structural features of the this compound moiety that contribute to biological activity include:
The Imide Functional Group: The two carbonyl groups and the nitrogen atom of the imide ring are capable of forming hydrogen bonds with receptor targets. In the context of 5-HT1A receptor ligands, these interactions are considered crucial for anchoring the terminal end of the molecule within the binding pocket. unimore.it
The Gem-Dimethyl Group: The presence of two methyl groups at the C3 position (or C4 in piperidinedione nomenclature) has significant conformational and metabolic implications. This gem-dimethyl effect can:
Restrict Conformational Flexibility: By locking the rotational freedom of the adjacent carbon-carbon bonds, the dimethyl groups can pre-organize the ligand into a bioactive conformation, reducing the entropic penalty upon binding to the receptor. nih.gov
Enhance Metabolic Stability: The quaternary carbon atom is resistant to oxidative metabolism (e.g., hydroxylation) by cytochrome P450 enzymes. This feature is often intentionally designed into molecules to block metabolic pathways, thereby increasing the compound's half-life and bioavailability. nih.gov
The table below summarizes the activity of BMY 13805 in comparison to buspirone and another analogue, demonstrating the effectiveness of the this compound scaffold.
| Compound | Terminal Imide Structure | Anxiolytic Activity (Relative to Buspirone) |
|---|---|---|
| Buspirone | 8-azaspiro[4.5]decane-7,9-dione | Reference |
| BMY 13805 | This compound | Equipotent |
| Analogue with Glutarimide (B196013) | Glutarimide (unsubstituted) | Less Potent |
Rational Design of this compound Analogues
The understanding of key structural features has guided the rational design of new analogues. The this compound moiety is often employed as a "metabolically protected" terminal group in the design of novel CNS agents. nih.gov The design strategy typically focuses on optimizing the other two components of the pharmacophore—the arylpiperazine head and the alkyl linker—while retaining the this compound tail to ensure favorable pharmacokinetic properties and receptor interaction.
For example, in the pursuit of novel 5-HT1A receptor ligands, medicinal chemists synthesize series of compounds where the 2-pyrimidinylpiperazine of BMY 13805 is replaced with other aryl groups (e.g., 2-methoxyphenylpiperazine). The length of the alkyl chain (typically 2 to 5 carbons) is also varied to find the optimal distance between the piperazine nitrogen and the imide group for receptor fit. The this compound group is often kept constant during these optimizations due to its proven benefits. nih.govnih.gov
The design process can be summarized in these steps:
Scaffold Selection: Choose a known pharmacophore, such as the arylpiperazine-alkyl-imide template for 5-HT1A ligands.
Bioisosteric Replacement: Replace the terminal imide group of a lead compound (e.g., the spiro-imide of buspirone) with this compound to improve metabolic stability and retain or enhance binding affinity. nih.gov
Systematic Modification: Synthesize a library of analogues by varying the arylpiperazine substituent and the length of the alkyl linker to probe the receptor's binding site for optimal interactions.
Biological Evaluation: Screen the synthesized compounds for their binding affinity and functional activity at the target receptor and other related receptors to determine potency and selectivity.
This rational approach has successfully identified potent and selective ligands, confirming that this compound is a valuable building block in modern drug design.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For classes of compounds containing the this compound moiety, such as arylpiperazine derivatives, QSAR studies have been instrumental in predicting the activity of novel analogues and understanding the physicochemical properties that govern their potency.
While specific QSAR models focusing exclusively on this compound variations are not common, numerous studies have been performed on the broader class of arylpiperazine 5-HT1A ligands. researchgate.netconicet.gov.ar These models typically use molecular descriptors that encode topological, electronic, and steric properties of the entire molecule.
Key descriptors often found to be important in these QSAR models include:
LogP (Lipophilicity): Reflects the compound's ability to cross cell membranes.
Molecular Weight (MW): Relates to the size of the molecule.
Topological Polar Surface Area (TPSA): An indicator of a molecule's hydrogen bonding capacity.
Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity and ability to engage in electronic interactions.
A hypothetical QSAR model for a series of arylpiperazine-alkyl-imide ligands might take the form:
pIC50 = c0 + c1(LogP) - c2(TPSA) + c3*(Descriptor_X)
Computational Approaches to SAR (e.g., Molecular Docking, Molecular Dynamics Simulations)
Computational methods like molecular docking and molecular dynamics (MD) simulations provide a three-dimensional view of how ligands interact with their biological targets at an atomic level. These techniques are crucial for rationalizing observed SAR data and guiding the design of more potent and selective molecules.
Molecular Docking: For ligands containing the this compound group, molecular docking studies are used to predict their binding pose within the target receptor, such as the 5-HT1A receptor. unimore.itnih.gov In a typical docking simulation, a homology model or a crystal structure of the receptor is used as the target. The ligand is then computationally placed into the active site in various conformations and orientations, and a scoring function estimates the binding affinity for each pose.
These studies have generally shown that for arylpiperazine-type 5-HT1A ligands:
The protonated nitrogen of the piperazine ring forms a crucial salt bridge with a conserved aspartate residue (e.g., Asp116 in 5-HT1A) in the receptor. unimore.it
The aryl group of the piperazine moiety engages in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine or tryptophan in the binding pocket.
Advanced Spectroscopic and Crystallographic Analyses
Vibrational Spectroscopy (Infrared and Raman) for Molecular Characterization
Key functional groups in 3,3-Dimethylglutarimide include the imide group (C(O)NHC(O)), methylene (B1212753) groups (-CH2-), and a gem-dimethyl group (-C(CH3)2). These give rise to characteristic vibrations:
N-H Vibrations: The imide N-H group is expected to show a stretching vibration (νN-H) in the IR spectrum, typically in the range of 3200-3300 cm⁻¹. In the solid state, this band may be broadened due to hydrogen bonding.
C=O Vibrations: The two carbonyl groups of the imide are coupled. This results in two distinct C=O stretching bands: a symmetric stretch and an asymmetric stretch. These typically appear in the region of 1700-1780 cm⁻¹. The exact positions can be influenced by the ring strain and intermolecular interactions.
C-H Vibrations: The aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. Bending vibrations for these groups (scissoring, wagging, twisting) will appear at lower wavenumbers, typically between 1350 and 1470 cm⁻¹.
C-N Vibrations: The C-N stretching vibrations of the imide ring are typically found in the 1200-1350 cm⁻¹ region.
Ring Vibrations: The piperidine-2,6-dione ring will also exhibit characteristic ring deformation and breathing modes at lower frequencies.
Raman spectroscopy provides complementary information. The symmetric C=O stretching vibration is often strong in the Raman spectrum, whereas the N-H stretch is typically weak. The C-H and C-C backbone vibrations are usually well-defined. A full analysis combining both IR and Raman data allows for a more complete assignment of the vibrational modes of this compound.
Table 1: Predicted Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Imide N-H | Stretching | 3200 - 3300 | Medium-Strong | Weak |
| Imide C=O | Asymmetric Stretch | 1750 - 1780 | Strong | Medium |
| Imide C=O | Symmetric Stretch | 1700 - 1730 | Strong | Strong |
| Aliphatic C-H | Stretching | 2850 - 3000 | Medium-Strong | Strong |
| CH₂ / CH₃ | Bending | 1350 - 1470 | Medium | Medium |
| Imide C-N | Stretching | 1200 - 1350 | Medium | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound (C₇H₁₁NO₂), both ¹H and ¹³C NMR provide definitive structural confirmation. spectrabase.com
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals, consistent with its symmetrical structure. In a common NMR solvent like DMSO-d₆, the predicted signals are: spectrabase.com
A singlet for the six protons of the two equivalent methyl groups (C(CH₃)₂). Due to the absence of adjacent protons, this signal will not be split.
A singlet for the four protons of the two equivalent methylene groups (-CH₂-). These protons are adjacent to the quaternary carbon and the carbonyl carbon, neither of which have protons, resulting in a singlet.
A broad singlet for the single proton of the imide N-H group. The chemical shift of this proton can be variable and its signal is often broad due to quadrupole effects from the nitrogen atom and potential chemical exchange.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show four signals, corresponding to the four chemically non-equivalent carbon atoms in the molecule:
One signal for the two equivalent carbonyl carbons (C=O) of the imide, expected in the downfield region (typically 170-180 ppm).
One signal for the quaternary carbon atom (C(CH₃)₂).
One signal for the two equivalent methylene carbons (-CH₂-).
One signal for the two equivalent methyl carbons (-CH₃).
Table 2: Predicted ¹H and ¹³C NMR Signals for this compound
| Nucleus | Predicted Signal | Number of Atoms | Multiplicity | Expected Chemical Shift Region (ppm) |
| ¹H | N-H | 1 | Broad Singlet | 10 - 12 (in DMSO-d₆) |
| ¹H | -CH₂- | 4 | Singlet | 2.5 - 3.0 |
| ¹H | -CH₃ | 6 | Singlet | 1.0 - 1.5 |
| ¹³C | C=O | 2 | - | 170 - 180 |
| ¹³C | -CH₂- | 2 | - | 40 - 50 |
| ¹³C | C(CH₃)₂ | 1 | - | 30 - 40 |
| ¹³C | -CH₃ | 2 | - | 25 - 35 |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction provides unambiguous proof of molecular structure and conformation in the solid state. The crystal structure of this compound has been determined as part of a co-crystal with the antibiotic trimethoprim (B1683648). nih.gov This analysis reveals the precise three-dimensional arrangement of the atoms, bond lengths, and bond angles of the this compound molecule.
In the co-crystal structure, the glutarimide (B196013) ring adopts a conformation where five of the six ring atoms lie in a common plane. nih.gov The C4 atom, which is opposite the nitrogen atom and bears the gem-dimethyl groups, deviates from this plane. This puckering is a common feature of such six-membered rings. The analysis confirms the piperidine-2,6-dione core structure and the presence of the gem-dimethyl substitution at the 3-position (or 4-position using alternative nomenclature). The precise bond lengths and angles determined from the diffraction data are consistent with the established values for imide and alkane functional groups.
Table 3: Selected Crystallographic Information for this compound in a Co-crystal
| Parameter | Description |
| Crystal System | (Data for the co-crystal) |
| Space Group | (Data for the co-crystal) |
| Molecular Conformation | Puckered ring with C4 out of plane |
| Key Feature | Imide group available for intermolecular interactions |
Spectroscopic Investigations of Intermolecular Interactions (e.g., Hydrogen Bonding in Co-crystals)
Spectroscopic and crystallographic methods are crucial for studying the non-covalent interactions that govern how molecules assemble in the solid state. The analysis of a co-crystal formed between this compound and trimethoprim provides a clear example of specific intermolecular hydrogen bonding. nih.govresearchgate.net
In this co-crystal, the this compound molecule acts as a hydrogen bond acceptor and donor via its imide group. The crystal structure reveals that the two molecules are held together by a robust, three-point hydrogen bonding motif between the imide group of this compound and the 2,4-diaminopyrimidine (B92962) moiety of trimethoprim. nih.gov This specific interaction pattern is described as an ADA/DAD array (A=Acceptor, D=Donor).
The interactions consist of:
One central N-H···N hydrogen bond.
Two flanking N-H···O hydrogen bonds.
These strong, directional hydrogen bonds dictate the assembly of the two different molecules into a stable, ordered crystalline lattice. Spectroscopic techniques like FT-IR can corroborate these findings; the N-H and C=O stretching frequencies in the co-crystal's IR spectrum would be expected to shift compared to the pure compounds, reflecting their involvement in hydrogen bonding.
Table 4: Hydrogen Bonding Interactions in the Trimethoprim-3,3-Dimethylglutarimide Co-crystal. nih.gov
| Donor (D) | Acceptor (A) | Type of Bond | Role of this compound |
| Trimethoprim (N-H) | This compound (C=O) | N-H···O | Acceptor |
| Trimethoprim (N-H) | This compound (C=O) | N-H···O | Acceptor |
| This compound (N-H) | Trimethoprim (N) | N-H···N | Donor |
Computational Chemistry and Theoretical Modeling of 3,3 Dimethylglutarimide
Quantum Mechanical Calculations (e.g., Density Functional Theory, Ab Initio)
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation (or its density-based equivalent for DFT) for a given molecule, yielding detailed information about its geometry and energy.
For 3,3-Dimethylglutarimide, these calculations are typically employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Calculate Thermodynamic Properties: Predict properties such as the heat of formation, Gibbs free energy, and entropy.
Simulate Vibrational Spectra: Compute infrared (IR) and Raman spectra to help interpret experimental spectroscopic data.
Table 1: Theoretical Parameters for Quantum Mechanical Analysis of this compound This table is illustrative of the types of data that would be generated from QM calculations. Specific values are dependent on the chosen method and basis set and are not available from published research.
| Parameter | Description | Typical Computational Method |
|---|---|---|
| Optimized Geometry | Bond lengths (Å), bond angles (°), dihedral angles (°) | DFT (e.g., B3LYP/6-31G*) |
| Total Energy | Electronic energy of the molecule (Hartrees) | DFT, Ab Initio (e.g., MP2) |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (eV) | DFT |
| Dipole Moment | Measure of the molecule's overall polarity (Debye) | DFT, Ab Initio |
| Vibrational Frequencies | Frequencies of fundamental vibrational modes (cm⁻¹) | DFT |
Molecular Dynamics Simulations for Conformational and Interaction Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations can reveal how this compound behaves in different environments, such as in solution or interacting with a biological target.
Key applications of MD for this compound would include:
Conformational Analysis: The six-membered glutarimide (B196013) ring is not planar and can adopt various conformations, such as chair or boat forms. MD simulations can explore the energy landscape of these conformations and determine their relative populations and the dynamics of their interconversion.
Solvation Studies: Simulating the molecule in a solvent like water can reveal how solvent molecules arrange around it and can be used to calculate properties like the free energy of solvation.
Interaction Analysis: When studying its potential as a drug scaffold, MD simulations can model the binding of this compound or its derivatives to a protein's active site, providing insights into binding stability and key intermolecular interactions (e.g., hydrogen bonds).
While MD is a powerful tool for studying heterocyclic polymers and drug delivery systems, specific studies focusing on the conformational and interaction analysis of this compound are not prominently featured in available research literature. mdpi.com
Virtual Screening Techniques in Drug Discovery Research
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com The this compound structure can serve as a core scaffold or a fragment in these screening campaigns.
The process typically involves:
Ligand-Based Virtual Screening: If known active molecules containing the glutarimide core exist, their properties (e.g., shape, pharmacophores) can be used to search for other molecules with similar features in a database.
Structure-Based Virtual Screening: If the 3D structure of a biological target is known, computational docking can be used to predict how well molecules from a library, including derivatives of this compound, fit into the target's binding site. mdpi.com
The glutarimide moiety is a key component in therapeutically important molecules like lenalidomide (B1683929), where it is crucial for binding to the cereblon (CRBN) E3 ligase. acs.orgnih.gov Therefore, virtual screening of libraries containing this compound derivatives is a relevant strategy for discovering new molecular glue degraders or other targeted therapeutics. However, specific research detailing a virtual screening campaign that originates with this compound itself is not widely documented.
Analysis of Electronic Structure and Charge Distribution
The analysis of a molecule's electronic structure provides deep insights into its chemical reactivity and intermolecular interactions. These properties are calculated using quantum mechanical methods.
For this compound, key aspects of electronic structure analysis include:
Molecular Orbitals: The distribution and energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO indicates regions prone to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.
Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecule's surface. For this compound, negative potential (typically colored red) would be expected around the electronegative oxygen atoms of the carbonyl groups, indicating sites for hydrogen bonding or interaction with positive charges. Positive potential (blue) would be found around the hydrogen atom on the imide nitrogen.
Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, quantifying the electron distribution. Methods like Natural Bond Orbital (NBO) analysis can provide these charges, which are useful for parameterizing molecular mechanics force fields for MD simulations. nih.gov
Table 2: Illustrative Electronic Properties of this compound This table describes the type of data obtained from electronic structure analysis. Publicly available, peer-reviewed computational studies providing these specific values for this compound are lacking.
| Property | Description | Relevance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |
| ESP Minima/Maxima | Regions of most negative/positive electrostatic potential. | Predicts sites for non-covalent interactions. |
Applications of 3,3 Dimethylglutarimide As a Synthetic Intermediate and in Materials Science
Precursor in Pharmaceutical Synthesis
3,3-Dimethylglutarimide serves as a versatile starting material and intermediate in the synthesis of a variety of pharmaceutical compounds. Its chemical structure is utilized as a building block for more complex molecules with therapeutic potential. It is a reactant in the synthesis of several classes of inhibitors and ligands, highlighting its importance in medicinal chemistry.
Key applications in pharmaceutical synthesis include its use as a reactant for creating:
Spiro-piperidine inhibitors designed to modulate the M2 proton channel of the influenza A virus.
Second-generation selective inhibitors targeting the Hepatitis C virus NS3 serine protease.
Metabolically protected arylpiperazine 5-HT1A ligands.
Selective antagonists for the α1d-adrenergic receptor.
Spirocyclic oxetanes.
The role of this compound as a synthetic precursor is summarized in the table below.
| Target Pharmaceutical Class | Specific Application |
| Antiviral Agents | Synthesis of Spiro-piperidine inhibitors for the influenza A virus M2 proton channel. |
| Antiviral Agents | Development of second-generation selective inhibitors of Hepatitis C virus NS3 serine protease. |
| Neurological Agents | Creation of metabolically protected arylpiperazine 5-HT1A ligands. |
| Cardiovascular Agents | Synthesis of selective antagonists for the α1d-adrenergic receptor. |
| General Synthetic Building Blocks | Formation of spirocyclic oxetanes for further chemical elaboration. |
Role in the Synthesis of Agrochemicals and Specialty Chemicals
Closely related compounds, such as 3,3-dimethylglutaric acid and its esters, are recognized as intermediates in the production of pesticides. google.com This connection suggests the potential utility of the glutarimide (B196013) ring system, including this compound, in the broader field of agrochemical synthesis. The structural motifs derived from dimethylglutaric acid are integral to the development of active ingredients for crop protection.
Formation of Co-crystals with Active Pharmaceutical Ingredients (APIs)
This compound has been successfully used as a co-former in the development of pharmaceutical co-crystals. nih.gov Co-crystals are multi-component systems where an active pharmaceutical ingredient (API) and a co-former are present in a stoichiometric ratio within the same crystal lattice. nih.gov This approach is a prominent strategy to enhance the physicochemical properties of drugs, such as solubility, stability, and dissolution profile, without altering the pharmacological nature of the API. nih.gov
A notable example is the co-crystal formed between this compound and the antibiotic trimethoprim (B1683648). nih.gov In this structure, the two components are held together by three neighboring hydrogen bonds, involving one central N-H···N bond and two N-H···O bonds, creating a stable heterodimer. nih.gov This specific arrangement demonstrates the utility of this compound in crystal engineering to modify the properties of existing APIs.
| API Co-former | Active Pharmaceutical Ingredient (API) | Key Structural Interaction |
| This compound | Trimethoprim | Three-point hydrogen bonding (one N-H···N and two N-H···O) between the imide group and the pyrimidine (B1678525) ring. nih.gov |
Development of Novel Heterodimers and Polymeric Materials
The chemical structure of this compound makes it a valuable component in the formation of both discrete molecular complexes and large polymeric structures. Its ability to form specific hydrogen-bonding patterns is crucial for the creation of heterodimers, as seen in its co-crystal with trimethoprim. nih.govchemicalbook.com
In the field of materials science, the dimethylglutarimide cyclic unit is a key component in the synthesis of polyglutarimides. epo.org These polymers are noted for their desirable properties, including high service temperature and good barrier properties. epo.org Polyglutarimides are defined as polymers containing at least 30% by weight of units with the dimethylglutarimide cyclic structure. epo.org A particularly preferred structure within this class is N-methyl-dimethylglutarimide, which contributes to a favorable balance of thermal stability and weatherability in the resulting polymeric material. epo.org
Metabolic and Biotransformation Studies of Glutarimide Containing Compounds
Enzymatic Hydrolysis by Hydantoinases and Related Enzymes
The enzymatic cleavage of the cyclic imide bond in glutarimide-containing compounds is a key metabolic pathway. This hydrolysis is often mediated by a class of enzymes known as hydantoinases or cyclic amidohydrolases, which play a role in pyrimidine (B1678525) and amino acid metabolism.
Research into the cyclic-imide-hydrolyzing activity of prokaryotic D-hydantoinase, specifically from the bacterium Blastobacter sp. strain A17p-4, has revealed specific substrate preferences. nih.gov This enzyme was found to hydrolyze cyclic imides that possess bulky substituents. nih.gov Examples of substrates include 2-methylsuccinimide, 2-phenylsuccinimide, and phthalimide (B116566), which are converted to their corresponding half-amides. nih.gov However, the D-hydantoinase from this bacterial strain did not hydrolyze simple, unsubstituted cyclic imides like succinimide (B58015) or glutarimide (B196013). nih.gov Instead, a different enzyme, imidase, is responsible for the hydrolysis of these simpler cyclic imides in this organism. nih.gov
In contrast, mammalian dihydropyrimidinases, which are also involved in pyrimidine metabolism, exhibit a broader substrate range. nih.gov These enzymes can hydrolyze both simple cyclic imides (like glutarimide) and those with more complex, bulky substituents. nih.gov The catalytic action of a single mammalian dihydropyrimidinase is therefore equivalent to the combined actions of the bacterial D-hydantoinase and imidase. nih.gov This enzymatic action represents a crucial pathway in the metabolism of certain antiepileptic drugs that contain cyclic imide structures. nih.gov The hydrolysis reaction catalyzed by these enzymes is reversible, and prokaryotic D-hydantoinase has been shown to catalyze the dehydrative cyclization of a half-amide back into its corresponding cyclic imide. nih.gov
| Enzyme | Source Organism | Substrate Class | Examples of Hydrolyzed Substrates | Examples of Non-Hydrolyzed Substrates |
|---|---|---|---|---|
| D-Hydantoinase | Blastobacter sp. | Cyclic imides with bulky substituents | 2-Methylsuccinimide, 2-Phenylsuccinimide, Phthalimide | Glutarimide, Succinimide |
| Imidase | Blastobacter sp. | Simple cyclic imides | Glutarimide, Succinimide | Cyclic imides with bulky substituents |
| Dihydropyrimidinase | Mammalian | Simple and bulky cyclic imides | Dihydropyrimidines, Glutarimide, Phthalimide | N/A |
Pharmacokinetic and Biotransformation Pathways of Glutarimides
The pharmacokinetic profiles of glutarimide-containing drugs are heavily influenced by their biotransformation pathways. The glutarimide ring is often a site of metabolic activity, primarily through hydrolysis, which can lead to ring-opening and the formation of various metabolites.
A classic example is the sedative hypnotic agent glutethimide. As a racemic mixture, its D- and L-isomers undergo different metabolic fates. taylorandfrancis.com The D-isomer undergoes enzymatic hydrolysis of the glutarimide ring, leading to the formation of 4-hydroxy-2-ethyl-2-phenyl glutarimide. taylorandfrancis.com This metabolite can then be excreted unchanged or undergo conjugation with glucuronic acid. taylorandfrancis.com The metabolism of the L-isomer also involves hydrolysis. taylorandfrancis.com Due to its high lipid solubility, glutethimide is rapidly concentrated in brain and adipose tissue, with the majority of the drug being metabolized in the liver and less than 2% excreted unchanged in the urine. taylorandfrancis.com
Thalidomide (B1683933), another well-known glutarimide-containing drug, is metabolized almost exclusively by non-enzymatic, spontaneous hydrolysis in plasma. taylorandfrancis.com This process accounts for the majority of its transformation, with unchanged thalidomide representing a minor component in urine. taylorandfrancis.com The primary hydrolytic products found in both plasma and urine are N-(o-carboxybenzoyl) glutarimide and phthaloyl isoglutamine. taylorandfrancis.com
More recent studies on modern glutarimide-based ligands, such as those used in Proteolysis Targeting Chimeras (PROTACs), confirm that the primary metabolic instability often stems from the hydrolysis of the glutarimide ring. acs.org For example, the half-life of one such degrader, JQ1-S(GlcNAc)cQ, was significantly shorter in a medium containing fetal bovine serum, with the main byproducts resulting from glutarimide hydrolysis. acs.org This inherent propensity for hydrolytic ring-opening is a significant challenge in the synthesis and biological application of glutarimide-containing compounds. acs.org
| Compound | Primary Metabolic Pathway | Key Metabolites | Notes |
|---|---|---|---|
| Glutethimide (D-isomer) | Enzymatic hydrolysis of the glutarimide ring | 4-hydroxy-2-ethyl-2-phenyl glutarimide | Metabolite may be excreted unchanged or undergo glucuronidation. taylorandfrancis.com |
| Thalidomide | Non-enzymatic hydrolysis | N-(o-carboxybenzoyl) glutarimide, Phthaloyl isoglutamine | Hydrolysis occurs spontaneously in plasma. taylorandfrancis.com |
| JQ1-S(GlcNAc)cQ | Hydrolysis of the glutarimide ring | Ring-opened byproducts | Demonstrates the primary metabolic instability of modern glutarimide ligands. acs.org |
Future Research Perspectives and Emerging Areas
Novel Synthetic Methodologies for 3,3-Dimethylglutarimide Derivatives
Another key direction is the development of asymmetric synthesis methodologies to obtain enantiomerically pure this compound derivatives. Since the biological activity of chiral molecules often resides in a single enantiomer, the ability to selectively synthesize the desired stereoisomer is of paramount importance. This includes the use of chiral auxiliaries, catalysts, and enzymatic resolutions to control the stereochemistry at the C4 position of the glutarimide (B196013) ring, which has been shown to be critical for the anticonvulsant activity of related compounds.
| Synthetic Approach | Key Features | Potential Advantages |
| Catalytic C-H Activation | Direct functionalization of the glutarimide ring. | Increased atom economy, reduced number of synthetic steps. |
| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries. | Production of enantiomerically pure compounds, leading to improved therapeutic profiles. |
| Flow Chemistry | Continuous reaction processes in microreactors. | Enhanced reaction control, improved safety, and scalability. |
| Multicomponent Reactions | Combining three or more reactants in a single step. | Increased synthetic efficiency and rapid generation of diverse compound libraries. |
Deeper Understanding of Structure-Function Relationships
A more profound comprehension of the structure-function relationships (SFR) of this compound derivatives is essential for the rational design of new therapeutic agents. Quantitative structure-activity relationship (QSAR) studies are a cornerstone of this effort, aiming to correlate specific structural features with biological activity. For anticonvulsant derivatives, research has indicated that the presence of a 3,3-dialkyl substitution on the glutarimide ring is a key determinant of activity.
Future investigations will likely employ advanced techniques such as 3D-QSAR and pharmacophore modeling to build more predictive models. These models help in identifying the essential structural motifs and physicochemical properties required for potent and selective biological activity. For example, understanding the optimal size, lipophilicity, and hydrogen bonding capacity of substituents at the N-1 and C-4 positions of the glutarimide ring can guide the synthesis of more effective compounds. The overarching goal is to move from serendipitous discovery to a more directed and predictable drug design process.
Translational Research from Preclinical Findings
The ultimate aim of preclinical research is the successful translation of promising laboratory findings into clinical applications. For this compound derivatives, this involves a rigorous evaluation of their efficacy and safety in relevant animal models of disease. While many analogues have shown promise in preclinical models of epilepsy and other neurological disorders, the path to clinical trials is challenging.
Future translational research will need to focus on several key areas. Firstly, a more comprehensive preclinical characterization of lead compounds is required, including detailed pharmacokinetic and pharmacodynamic studies to understand their absorption, distribution, metabolism, and excretion (ADME) properties. Secondly, the identification of specific biomarkers that can predict the response to treatment with these derivatives would be highly beneficial for patient stratification in future clinical trials. Overcoming the hurdles of preclinical development is a critical step towards realizing the therapeutic potential of this class of compounds.
Advanced Computational-Experimental Synergies
The integration of computational and experimental approaches is revolutionizing the field of drug discovery, and the study of this compound derivatives is no exception. This synergy allows for a more efficient and cost-effective exploration of the vast chemical space. In silico techniques, such as molecular docking and molecular dynamics simulations, can be used to predict the binding modes of this compound analogues to their biological targets at an atomic level.
These computational predictions can then guide the selection of the most promising candidates for chemical synthesis and subsequent in vitro and in vivo testing. This iterative cycle of computational design, experimental validation, and model refinement accelerates the drug discovery pipeline. For instance, virtual screening of large compound libraries can identify novel this compound-based hits, which can then be synthesized and evaluated experimentally. This collaborative approach minimizes the reliance on resource-intensive high-throughput screening and maximizes the chances of identifying potent and selective drug candidates.
| Computational Method | Application in this compound Research | Experimental Synergy |
| Molecular Docking | Predicting the binding orientation of derivatives to target proteins. | Guiding the design of compounds with improved binding affinity, followed by in vitro binding assays. |
| QSAR/3D-QSAR | Developing predictive models for biological activity based on chemical structure. | Prioritizing the synthesis of compounds with predicted high activity for experimental validation. |
| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex over time. | Providing insights into the stability of binding and guiding modifications to enhance target engagement. |
| Virtual Screening | Searching large databases of virtual compounds for potential hits. | Identifying novel chemical starting points for synthesis and biological evaluation. |
Q & A
Q. How does this compound interact with enzymatic systems in metabolic studies?
- Methodological Answer: Incubate with liver microsomes or recombinant CYP450 isoforms. Use LC-HRMS to identify metabolites and propose biotransformation pathways. Compare IC₅₀ values against known enzyme inhibitors to assess competitive binding .
Data Presentation & Reproducibility
Q. How should researchers present contradictory spectral data for this compound in publications?
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate LD₅₀. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological relevance .
Ethical & Ecological Considerations
Q. What ecotoxicological assessments are necessary before scaling this compound-related experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
